(+)-Secoisolariciresinol

Description

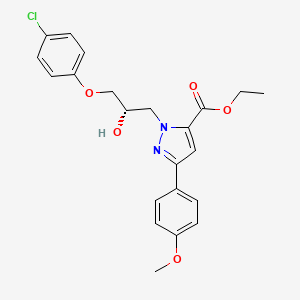

The exact mass of the compound ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate is 430.1295 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O5/c1-3-29-22(27)21-12-20(15-4-8-18(28-2)9-5-15)24-25(21)13-17(26)14-30-19-10-6-16(23)7-11-19/h4-12,17,26H,3,13-14H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKGGSVHXHMDDN-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC(COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC(=NN1C[C@@H](COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of (+)-Secoisolariciresinol in Flaxseed: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of (+)-secoisolariciresinol, a lignan (B3055560) of significant interest found in high concentrations in flaxseed (Linum usitatissimum). The guide details the enzymatic steps of the biosynthetic pathway, from the general phenylpropanoid pathway to the final glycosylation step. It presents quantitative data on metabolite concentrations and enzyme kinetics, outlines detailed experimental protocols for the analysis of intermediates and the characterization of key enzymes, and provides visual representations of the pathway and experimental workflows to facilitate a comprehensive understanding. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Flaxseed is the richest known dietary source of the lignan secoisolariciresinol (B192356) diglucoside (SDG), with concentrations ranging from 6.1 to 13.3 mg/g in whole flaxseed.[1] Lignans (B1203133) are a class of phytoestrogens that have garnered considerable attention for their potential health benefits.[2] The primary lignan in flaxseed is this compound, which exists predominantly in its glycosylated form, SDG.[1][2] Understanding the biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at enhancing its production and for elucidating its physiological role in the plant. This guide provides a detailed technical overview of the this compound biosynthesis pathway in flaxseed.

The Biosynthetic Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the monolignol precursors. These precursors then enter a specific lignan biosynthesis pathway, culminating in the formation of this compound and its subsequent glycosylation.

General Phenylpropanoid Pathway

The pathway commences with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate that serves as a precursor for various secondary metabolites, including lignans.

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates trans-cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

Further enzymatic modifications, including hydroxylation and methylation steps catalyzed by enzymes such as caffeic acid O-methyltransferase (COMT) and cinnamoyl-CoA reductase (CCR) , lead to the formation of coniferyl alcohol, the direct precursor for lignan biosynthesis in flaxseed.

Lignan-Specific Biosynthesis Pathway

The lignan-specific pathway involves the stereospecific coupling of two coniferyl alcohol molecules and subsequent reductive steps.

-

Dirigent Proteins (DP): These proteins guide the stereospecific coupling of two coniferyl alcohol radicals to form (-)-pinoresinol (B158572). This step is critical for determining the stereochemistry of the final lignan product.

-

Pinoresinol-Lariciresinol Reductase (PLR): This bifunctional enzyme catalyzes the sequential reduction of (-)-pinoresinol to (-)-lariciresinol (B1260115) and then to this compound.

-

UDP-glucosyltransferase (UGT74S1): This enzyme is responsible for the two-step glycosylation of this compound. It first adds a glucose moiety to form secoisolariciresinol monoglucoside (SMG) and then a second glucose to produce secoisolariciresinol diglucoside (SDG).

Quantitative Data

Lignan Concentration in Flaxseed

The concentration of lignans in flaxseed can vary depending on the cultivar, growing conditions, and analytical methods used.

| Lignan | Concentration in Whole Flaxseed (mg/g) | Concentration in Defatted Flaxseed Flour (mg/g) | Reference(s) |

| Secoisolariciresinol diglucoside (SDG) | 6.1 - 13.3 | 11.7 - 24.1 | [1] |

| Matairesinol | Minor | Minor | [1] |

| Pinoresinol (B1678388) | 0.8 | Minor | [3][4] |

| Lariciresinol (B1674508) | Minor | Minor | [1] |

| Isolariciresinol | Minor | Minor | [1] |

Enzyme Kinetics

Kinetic parameters for some of the key enzymes in the this compound biosynthesis pathway have been determined.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg·min) | Reference(s) |

| UGT74S1 | Secoisolariciresinol | 1.8 ± 0.2 | 1.5 ± 0.04 | |

| UGT74S1 | Secoisolariciresinol monoglucoside | 12.1 ± 1.1 | 1.3 ± 0.04 |

Experimental Protocols

Lignan Extraction from Flaxseed for HPLC Analysis

This protocol is adapted from established methods for the quantification of lignans in flaxseed.

Materials:

-

Ground flaxseed

-

n-Hexane

-

70% (v/v) aqueous methanol (B129727)

-

0.3 M NaOH

-

1 M HCl

-

Solid-phase extraction (SPE) C18 cartridges

-

Methanol

-

HPLC-grade water

-

Acetonitrile

-

Formic acid

Procedure:

-

Defatting: Extract 1 g of ground flaxseed with 10 mL of n-hexane for 1 hour at room temperature with constant agitation. Centrifuge and discard the supernatant. Repeat the extraction twice. Air-dry the defatted flaxseed meal.

-

Extraction: Extract the defatted meal with 10 mL of 70% aqueous methanol overnight at room temperature. Centrifuge and collect the supernatant.

-

Hydrolysis: Add 5 mL of 0.3 M NaOH to the supernatant and incubate at 60°C for 2 hours to hydrolyze the lignan glycosides.

-

Neutralization: Neutralize the hydrolyzed extract with 1 M HCl to pH 3.

-

SPE Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the neutralized extract onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the lignans with 5 mL of methanol.

-

-

Sample Preparation for HPLC: Evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

Enzyme Assays

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

-

Plant tissue extract

-

50 mM Tris-HCl buffer, pH 8.8

-

100 mM L-phenylalanine solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 800 µL of 50 mM Tris-HCl buffer (pH 8.8) and 100 µL of 100 mM L-phenylalanine.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the plant tissue extract.

-

Monitor the increase in absorbance at 290 nm for 10-20 minutes.

-

Calculate PAL activity based on the molar extinction coefficient of trans-cinnamic acid (10,000 M-1cm-1). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.[5][6]

This assay measures the NADPH-dependent reduction of a cinnamoyl-CoA ester.

Materials:

-

Enzyme extract

-

100 mM potassium phosphate (B84403) buffer, pH 6.25

-

10 mM NADPH

-

1 mM Feruloyl-CoA (or other cinnamoyl-CoA substrate)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 800 µL of 100 mM potassium phosphate buffer (pH 6.25) and 100 µL of 10 mM NADPH.

-

Add 50 µL of the enzyme extract and pre-incubate at 30°C for 3 minutes.

-

Initiate the reaction by adding 50 µL of 1 mM feruloyl-CoA.

-

Monitor the decrease in absorbance at 366 nm due to the oxidation of NADPH.

-

Calculate CCR activity using the molar extinction coefficient of NADPH (6,220 M-1cm-1).[7]

This assay typically involves radiometric or chromatographic detection of the methylated product. A common method involves using S-adenosyl-L-[14C-methyl]-methionine and measuring the incorporation of the radiolabel into the product.

Materials:

-

Enzyme extract

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM Caffeic acid

-

1 mM S-adenosyl-L-methionine (SAM)

-

S-adenosyl-L-[14C-methyl]-methionine (radiolabeled SAM)

-

Ethyl acetate (B1210297)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the enzyme extract, 100 mM Tris-HCl buffer (pH 7.5), 10 mM caffeic acid, and a mixture of labeled and unlabeled SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding HCl.

-

Extract the methylated product (ferulic acid) with ethyl acetate.

-

Quantify the radioactivity in the ethyl acetate phase using a scintillation counter.

This assay assesses the ability of a dirigent protein to direct the stereoselective coupling of monolignols in the presence of an oxidizing agent.

Materials:

-

Dirigent protein preparation (e.g., recombinant protein or plant extract)

-

Coniferyl alcohol solution

-

Oxidizing agent (e.g., laccase or peroxidase/H2O2)

-

Buffer solution (e.g., 100 mM sodium phosphate buffer, pH 6.5)

-

Chiral HPLC system

Procedure:

-

Prepare a reaction mixture containing the dirigent protein, coniferyl alcohol, and the oxidizing agent in the buffer solution.

-

Incubate the reaction at room temperature for a specified time.

-

Stop the reaction (e.g., by adding a quenching agent or by extraction).

-

Extract the lignan products with an organic solvent (e.g., ethyl acetate).

-

Analyze the enantiomeric composition of the pinoresinol formed using a chiral HPLC system.[8]

This assay monitors the NADPH-dependent reduction of pinoresinol and lariciresinol.

Materials:

-

Enzyme extract

-

100 mM Tris-HCl buffer, pH 7.0

-

1 mM NADPH

-

1 mM (-)-Pinoresinol or (-)-Lariciresinol

-

HPLC system

Procedure:

-

Prepare a reaction mixture containing the enzyme extract, 100 mM Tris-HCl buffer (pH 7.0), and 1 mM NADPH.

-

Initiate the reaction by adding 1 mM of the substrate (pinoresinol or lariciresinol).

-

Incubate at 30°C for a defined period.

-

Stop the reaction by adding acid (e.g., HCl) and extract the products with ethyl acetate.

-

Analyze the formation of lariciresinol and secoisolariciresinol by HPLC.

Visualizations

Signaling Pathways and Workflows

Caption: Biosynthesis pathway of this compound diglucoside in flaxseed.

Caption: Experimental workflow for lignan extraction and analysis from flaxseed.

Conclusion

The biosynthesis of this compound in flaxseed is a complex and highly regulated process that involves enzymes from the general phenylpropanoid pathway and a dedicated lignan-specific pathway. This technical guide has provided a comprehensive overview of this pathway, including quantitative data, detailed experimental protocols, and visual diagrams. Further research is needed to fully characterize all the enzymes involved, particularly the kinetic properties of pinoresinol-lariciresinol reductase in flax, and to elucidate the regulatory mechanisms that control the flux through this pathway. A deeper understanding of these aspects will be instrumental in developing strategies to enhance the production of this valuable bioactive compound in flaxseed and other plant systems.

References

- 1. Flaxseed—a potential functional food source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential protective properties of flax lignan secoisolariciresinol diglucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flaxseed Bioactive Compounds: Chemical Composition, Functional Properties, Food Applications and Health Benefits-Related Gut Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. resources.bio-techne.com [resources.bio-techne.com]

- 6. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]

- 8. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Secoisolariciresinol: A Technical Guide to its Natural Sources, Discovery, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Secoisolariciresinol, a lignan (B3055560) of significant interest in the fields of nutrition and pharmacology, is a phytoestrogen found in a variety of plant sources. Primarily occurring in its glycosylated form, this compound diglucoside (SDG), it is renowned for its antioxidant properties and as the principal precursor to the mammalian enterolignans, enterodiol (B191174) and enterolactone. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and the detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this document illustrates key metabolic and biosynthetic pathways, offering a comprehensive resource for researchers and professionals in drug development.

Discovery and Historical Context

The initial isolation and identification of secoisolariciresinol (B192356) date back to 1956, when Bakke and Klosterman first reported its discovery from flaxseed (Linum usitatissimum)[1][2]. In its natural state within the plant, secoisolariciresinol is predominantly found as this compound diglucoside (SDG)[1]. This glycoside is part of a larger, complex polymer structure, often referred to as a lignan macromolecule, esterified with other phenolic compounds[1][2][3]. The groundbreaking work of Bakke and Klosterman laid the foundation for decades of research into the biological significance of this compound and its metabolites.

Natural Sources and Quantitative Data

Flaxseed is unequivocally the most abundant natural source of this compound diglucoside[1][2][4][5]. However, it is also present in other dietary sources, including sesame seeds, sunflower seeds, pumpkin seeds, and various grains[5][6]. The concentration of SDG can vary significantly depending on the plant variety, growing conditions, and the specific part of the plant analyzed[1][4]. The table below summarizes the concentration of SDG in several key natural sources.

| Natural Source | Plant Part | Concentration (mg/g of dry weight) | Reference(s) |

| Flaxseed (Linum usitatissimum) | Whole Seed | 6.1 - 13.3 | [7][8] |

| Flaxseed (Linum usitatissimum) | Defatted Flour | 11.7 - 24.1 | [7][8] |

| Flaxseed (Linum usitatissimum) | Hull | Potentially high concentration | [9] |

| Sesame Seed (Sesamum indicum) | Seed | Contains various lignans (B1203133) | [5] |

| Pumpkin Seed (Cucurbita pepo) | Seed | Contains secoisolariciresinol | [6][10] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a multi-step enzymatic process originating from the phenylpropanoid pathway[1][2][11]. The pathway begins with the amino acid phenylalanine, which is converted to coniferyl alcohol. Two molecules of coniferyl alcohol then undergo a stereospecific coupling reaction, guided by dirigent proteins, to form (+)-pinoresinol[1][11][12]. This is followed by two sequential reductions catalyzed by pinoresinol-lariciresinol reductase (PLR) to first yield (+)-lariciresinol and subsequently this compound[1][2][12]. The final step in the formation of SDG is the glycosylation of secoisolariciresinol[1].

Experimental Protocols

Extraction and Isolation of this compound Diglucoside from Flaxseed

The extraction of SDG from flaxseed requires a multi-step process to liberate it from the lignan macromolecule. The following is a generalized protocol based on common methodologies[7][8][13][14].

1. Defatting of Flaxseed:

-

Grind whole flaxseeds into a fine powder.

-

Extract the ground flaxseed with hexane (B92381) to remove the oil. This can be done using a Soxhlet apparatus or by repeated stirring and centrifugation.

-

Air-dry the resulting defatted flaxseed flour to remove residual solvent.

2. Extraction of the Lignan Complex:

-

Extract the defatted flaxseed flour with a solvent mixture such as 70% ethanol (B145695) or a 1:1 (v/v) mixture of 1,4-dioxane (B91453) and 95% ethanol[8][13].

-

Perform the extraction at an elevated temperature (e.g., 60°C) with shaking for several hours (e.g., 16 hours) to ensure efficient extraction of the lignan polymer[8].

-

Separate the solvent extract from the solid residue by centrifugation.

3. Alkaline Hydrolysis:

-

Evaporate the solvent from the extract under reduced pressure.

-

Resuspend the dried extract in an aqueous sodium hydroxide (B78521) solution (e.g., 0.3 M NaOH) and allow it to react for an extended period (e.g., 24-48 hours) at room temperature with constant rotation[8]. This step cleaves the ester bonds, releasing SDG from the macromolecular complex.

4. Purification:

-

Neutralize the hydrolyzed solution with an appropriate acid.

-

For purification, employ solid-phase extraction (SPE) using a C18 reversed-phase column[7][8].

-

Condition the C18 column with methanol (B129727) followed by water.

-

Load the neutralized sample onto the column.

-

Wash the column with water to remove salts and other polar impurities.

-

Elute the SDG-rich fraction with a solution of 50% aqueous methanol[8].

-

The resulting solution can be further purified using techniques like high-speed counter-current chromatography for higher purity[15].

References

- 1. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. The Biological Significance of Secoisolariciresinol Diglucoside (SDG) Lignan — The Journal of integrative Nutrition [thejournalofintegrativenutrition.com]

- 5. cambridge.org [cambridge.org]

- 6. Secoisolariciresinol diglucoside - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Patented techniques for the extraction and isolation of secoisolari-ciresinol diglucoside from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to (+)-Secoisolariciresinol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Secoisolariciresinol is a lignan (B3055560), a class of phenylpropanoid, found in various plants, with particularly high concentrations in flaxseed (Linum usitatissimum)[1]. As a phytoestrogen, it has garnered significant attention for its potential health benefits, including roles in reducing the risk of cardiovascular disease and cancer[2]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its underlying signaling pathways and the experimental methodologies used to elucidate these functions.

Chemical Structure and Identification

This compound is chemically known as (2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol[3]. Its structure is characterized by two catechol-type aromatic rings linked by a butane-1,4-diol backbone.

| Identifier | Value | Reference |

| IUPAC Name | (2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | [3] |

| CAS Number | 145265-02-7 | [4] |

| Molecular Formula | C₂₀H₂₆O₆ | [4] |

| SMILES | COC1=C(O)C=C(C--INVALID-LINK----INVALID-LINK--CC2=CC(OC)=C(O)C=C2)C=C1 | [3][4] |

| InChI Key | PUETUDUXMCLALY-HZPDHXFCSA-N | [3][4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 362.42 g/mol | [3][4] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 113 °C | |

| Boiling Point | 609.1 ± 55.0 °C (Predicted) | |

| Solubility | DMSO: Soluble (10 mM) | |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone: Soluble | [5] |

Biological Activities and Signaling Pathways

This compound and its diglucoside (SDG) exhibit a range of biological activities, influencing various cellular processes through the modulation of key signaling pathways.

Enzyme Inhibition

This compound has been shown to inhibit carbohydrate-hydrolyzing enzymes, suggesting a potential role in the management of hyperglycemia.

-

α-Glucosidase and α-Amylase Inhibition: It acts as an inhibitor of both α-glucosidase and α-amylase[4].

Metabolic Regulation in Adipocytes

In the context of metabolic regulation, this compound affects adipocyte function.

-

Adiponectin Production: At a concentration of 0.3 mM, this compound reduces the production of adiponectin in 3T3-L1 adipocytes[4].

Immunomodulatory Effects

This compound has demonstrated effects on the immune system.

-

IgM Production: It stimulates the production of Immunoglobulin M (IgM) in HB4C5 hybridoma cells at concentrations ranging from 0.1 to 100 µM[4].

Signaling Pathways

The biological effects of this compound and its diglucoside are mediated through several signaling pathways.

-

Estrogen Receptor (ER) and Growth Factor Receptor Signaling: The diglucoside form, Secoisolariciresinol (B192356) diglucoside (SDG), has been shown to modulate ER- and growth factor receptor-mediated signaling pathways. Studies have demonstrated that SDG can reduce the mRNA expression of PS2, BCL2, IGF-1R, ERα, ERβ, and EGFR, as well as the protein levels of phosphorylated mitogen-activated protein kinase (pMAPK)[6].

-

PI3K/Akt Signaling Pathway: SDG has been implicated in the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

-

Apelin/AMPK/FOXO3a Signaling Pathway: In the context of cardiovascular health, SDG has been shown to exert protective effects through the apelin/AMPK/FOXO3a signaling pathway.

Experimental Protocols

α-Glucosidase Inhibition Assay

A generic protocol for determining the α-glucosidase inhibitory activity is as follows:

-

Reagents: α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound for a defined period (e.g., 10 minutes) at 37°C. b. Initiate the reaction by adding the pNPG substrate. c. Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes). d. Stop the reaction by adding a solution of sodium carbonate. e. Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

α-Amylase Inhibition Assay

A general protocol for assessing α-amylase inhibitory activity is outlined below:

-

Reagents: α-amylase enzyme solution, starch solution as the substrate, dinitrosalicylic acid (DNS) color reagent, and a suitable buffer (e.g., phosphate buffer, pH 6.9).

-

Procedure: a. Pre-incubate the enzyme with different concentrations of this compound for a set time (e.g., 10 minutes) at 37°C. b. Add the starch solution to start the reaction and incubate for a defined period (e.g., 20 minutes) at 37°C. c. Terminate the reaction by adding the DNS color reagent. d. Heat the mixture in a boiling water bath for 5 minutes. e. After cooling, dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.

-

Calculation: The percentage of inhibition is calculated as described for the α-glucosidase assay.

Adiponectin Production Assay in 3T3-L1 Adipocytes

The following protocol details the methodology for measuring the effect of this compound on adiponectin production:

-

Cell Culture: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Treatment: Treat the differentiated 3T3-L1 adipocytes with this compound (e.g., 0.3 mM) in a suitable culture medium for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) should be run in parallel.

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of adiponectin in the supernatant using a commercially available mouse adiponectin ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the adiponectin levels in the treated groups to the control group to determine the effect of this compound.

IgM Production Stimulation Assay in HB4C5 Hybridoma Cells

The protocol for assessing the stimulation of IgM production is as follows:

-

Cell Culture: Culture human-human hybridoma HB4C5 cells in a suitable serum-free medium.

-

Treatment: Seed the HB4C5 cells in culture plates and treat with varying concentrations of this compound (e.g., 0.1 to 100 µM). Include an untreated control group.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification: Determine the concentration of IgM in the supernatant using a human IgM ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Compare the IgM concentrations in the treated groups to the control group to evaluate the stimulatory effect of this compound.

Conclusion

This compound is a bioactive lignan with a well-defined chemical structure and a range of interesting biological properties. Its ability to modulate key signaling pathways, including those involved in cancer, metabolic disorders, and immune responses, makes it a compelling candidate for further investigation in drug development and nutritional science. The experimental protocols outlined in this guide provide a foundation for researchers to explore the multifaceted activities of this promising natural compound. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The effect of secoisolariciresinol diglucoside and flaxseed oil, alone and in combination, on MCF-7 tumor growth and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secoisolariciresinol diglucoside inhibits adipogenesis through the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Review of Secoisolariciresinol Diglucoside (SDG): Health Benefits and Mechanisms of Action

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Secoisolariciresinol (B192356) diglucoside (SDG) is a prominent lignan (B3055560) phytoestrogen found in high concentrations in flaxseed. Upon ingestion, SDG is metabolized by the gut microbiota into the mammalian lignans (B1203133) enterodiol (B191174) (ED) and enterolactone (B190478) (EL), which are credited with a wide array of health-promoting properties. Extensive research has highlighted the potential of SDG and its metabolites in the prevention and mitigation of various chronic diseases. This technical guide provides a comprehensive review of the current scientific literature on the health benefits of SDG, with a focus on its antioxidant, anti-inflammatory, anticancer, cardiovascular-protective, and antidiabetic effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways.

Cardiovascular Health Benefits

SDG has demonstrated significant potential in promoting cardiovascular health through various mechanisms, including improving lipid profiles and reducing atherosclerotic plaque formation.

Quantitative Data from Clinical Trials and Preclinical Studies

| Study Type | Subject | Dosage | Duration | Key Findings | Reference |

| Randomized, Double-Blind, Placebo-Controlled Trial | Hypercholesterolemic subjects | 300 mg/day or 600 mg/day SDG | 8 weeks | 600 mg/day group: Significant decrease in total cholesterol, LDL-cholesterol, and fasting plasma glucose.[1] | [1] |

| Randomized, Double-Blind, Cross-Over Trial | Type 2 diabetic patients with mild hypercholesterolemia | 360 mg/day SDG | 12 weeks | Significant reduction in HbA1c compared to placebo. No significant changes in fasting glucose, insulin (B600854), or lipid profiles.[2][3][4] | [2][3][4] |

| Preclinical Study | Atherosclerotic rabbits | Not specified | 20 months | Dietary cholesterol lowering led to a significant reduction in % area stenosis (from 55.8% to 38.1%).[5] | [5] |

| Preclinical Study | Atherosclerotic rabbits | Not specified | 24 weeks | Lipid-lowering treatment resulted in a mean decrease in plaque burden of approximately 17.85%.[6] | [6] |

| Preclinical Study | Atherosclerotic rabbits | Not specified | 140 days | Withdrawing an atherogenic diet did not significantly shrink the plaque area.[7] | [7] |

Anticancer Effects

The anticancer properties of SDG and its metabolites, particularly enterolactone, have been investigated in various cancer models, with a focus on hormone-dependent cancers like breast and prostate cancer. The mechanisms of action include inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.

Quantitative Data from Clinical and Preclinical Studies

| Study Type | Cancer Type | Dosage/Concentration | Duration | Key Findings | Reference |

| In vitro | Prostate cancer (LNCaP cells) | Not specified | Not specified | Enterolactone induces apoptosis via a mitochondrial-mediated, caspase-dependent pathway.[8] | [8] |

| In vivo | Triple-negative breast cancer (mouse model) | 100 mg/kg diet SDG | 3 weeks | Significantly reduced tumor volume and expression of phospho-p65 and NF-κB target genes.[9][10] | [9][10] |

Antidiabetic Properties

SDG has been shown to exert beneficial effects on glucose metabolism and insulin sensitivity, suggesting its potential as a complementary approach in managing type 2 diabetes.

Quantitative Data from Clinical and Preclinical Studies

| Study Type | Subject | Dosage | Duration | Key Findings | Reference |

| Randomized, Double-Blind, Cross-Over Trial | Type 2 diabetic patients | 360 mg/day SDG | 12 weeks | Significantly reduced HbA1c (-0.10% vs. +0.09% in placebo). Reduced HOMA-IR by 3.3% from baseline. No significant change in fasting glucose or insulin.[2][3][4] | [2][3][4] |

| Randomized, Double-Blind, Placebo-Controlled Trial | Hypercholesterolemic subjects | 600 mg/day SDG | 8 weeks | Significant decrease in fasting plasma glucose, especially in subjects with baseline glucose ≥5.83 mmol/l (25.56% reduction at 6 weeks).[1] | [1] |

| Preclinical Study | Streptozotocin-induced diabetic rats | 20 mg/kg body weight SDG (single dose) | 48 hours | Maximum reduction in glucose levels of 64.62%.[11][12] | [11][12] |

| Preclinical Study | Streptozotocin-induced diabetic rats | 5 and 10 mg/kg body weight SDG | 14 days | Moderate reduction in glucose levels and improvement in insulin and c-peptide (B549688) levels.[11] | [11] |

| In vitro | L6 cell line | 100 µg/ml SDG | Not applicable | Glucose uptake of 68.41 ± 0.80, comparable to metformin.[12] | [12] |

Key Signaling Pathways

The pleiotropic health benefits of SDG and its metabolites are mediated through the modulation of several key signaling pathways. This section provides a visual representation of these pathways using the DOT language for Graphviz.

Inhibition of NF-κB Signaling Pathway

SDG has been demonstrated to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This inhibition is partly mediated through the downregulation of Akt, which in turn prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

Modulation of the Apelin/AMPK/FOXO3a Signaling Pathway

SDG has been implicated in the cardioprotective apelin/AMPK/FOXO3a signaling pathway. This pathway is involved in regulating cellular energy homeostasis, angiogenesis, and cell survival.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on SDG's health benefits.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (analytical grade)

-

Test sample (SDG or its metabolites)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

-

Sample preparation: Dissolve the test sample and positive control in the same solvent as the DPPH solution to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the sample dilutions, positive control dilutions, or blank (solvent only) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against sample concentration.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test sample (SDG or its metabolites)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ solution:

-

Prepare a 7 mM stock solution of ABTS in water.

-

Prepare a 2.45 mM stock solution of potassium persulfate in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample preparation: Prepare dilutions of the test sample and positive control in the appropriate solvent.

-

Assay:

-

Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

-

Add 10 µL of the sample dilutions, positive control dilutions, or blank to the respective wells.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition using a similar formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, LNCaP)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Test compound (SDG or its metabolites)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.

-

Calculation: Express the results as a percentage of the vehicle control (100% viability) and determine the IC50 value.

Western Blot for VCAM-1 Expression

This technique is used to detect the expression levels of Vascular Cell Adhesion Molecule-1 (VCAM-1) protein in cell lysates.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against VCAM-1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell treatment and lysis: Treat cells with SDG and/or an inflammatory stimulus (e.g., TNF-α). Lyse the cells and quantify the protein concentration.

-

Gel electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for VLA-4 Expression

This technique is used to quantify the expression of the integrin Very Late Antigen-4 (VLA-4) on the surface of cells.

Materials:

-

Leukocytes (e.g., monocytes)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated primary antibody against VLA-4 (CD49d)

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Cell preparation and treatment: Treat cells with SDG.

-

Staining: Resuspend the cells in FACS buffer and incubate with the anti-VLA-4 antibody or isotype control on ice in the dark.

-

Washing: Wash the cells to remove unbound antibody.

-

Acquisition: Acquire the data on a flow cytometer.

-

Analysis: Analyze the data using appropriate software to determine the percentage of VLA-4 positive cells and the mean fluorescence intensity.

Conclusion

Secoisolariciresinol diglucoside and its metabolites have emerged as promising natural compounds with a broad spectrum of health benefits. The evidence presented in this technical guide, encompassing quantitative data from human and animal studies, detailed experimental protocols, and an exploration of the underlying molecular mechanisms, underscores the potential of SDG in the prevention and management of chronic diseases. The inhibition of the NF-κB pathway and modulation of the Apelin/AMPK/FOXO3a pathway are key mechanisms through which SDG exerts its anti-inflammatory and cardioprotective effects. Further research, particularly large-scale clinical trials, is warranted to fully elucidate the therapeutic potential of SDG and to establish optimal dosages for various health applications. This guide serves as a foundational resource for scientists and drug development professionals to advance the research and application of this remarkable phytoestrogen.

References

- 1. Dietary flaxseed lignan extract lowers plasma cholesterol and glucose concentrations in hypercholesterolaemic subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 2. Effects of a Flaxseed-Derived Lignan Supplement in Type 2 Diabetic Patients: A Randomized, Double-Blind, Cross-Over Trial | PLOS One [journals.plos.org]

- 3. Effects of a Flaxseed-Derived Lignan Supplement in Type 2 Diabetic Patients: A Randomized, Double-Blind, Cross-Over Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MRI of rabbit atherosclerosis in response to dietary cholesterol lowering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid-lowering treatment in a rabbit model of atherosclerosis: a vessel wall magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Enterolactone induces apoptosis in human prostate carcinoma LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antidiabetic effect of secoisolariciresinol diglucoside in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bbrc.in [bbrc.in]

The Metabolic Journey of (+)-Secoisolariciresinol: A Technical Guide to Enterodiol and Enterolactone Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The plant lignan (B3055560) (+)-secoisolariciresinol, primarily found as its diglucoside (SDG) in flaxseed, undergoes a complex metabolic transformation orchestrated by the human gut microbiota to yield the bioactive enterolignans, enterodiol (B191174) (END) and enterolactone (B190478) (ENL). These mammalian lignans (B1203133) have garnered significant attention for their potential health benefits, including modulation of hormone-dependent conditions. This technical guide provides a comprehensive overview of the metabolic pathway from this compound to enterodiol and enterolactone, detailing the key enzymatic reactions and the specific gut bacteria involved. Furthermore, this guide presents detailed experimental protocols for the in vitro study of this metabolic conversion, including anaerobic fermentation with fecal microbiota, isolation and cultivation of key bacterial players, and specific enzyme assays. Quantitative data on the pharmacokinetics of these compounds are summarized, and analytical methods for their quantification in biological matrices are described. Finally, visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate a deeper understanding of this crucial biotransformation.

The Metabolic Pathway: From Plant Lignan to Bioactive Metabolites

The conversion of dietary this compound diglucoside (SDG) to enterodiol (END) and enterolactone (ENL) is a multi-step process exclusively mediated by the enzymatic machinery of the gut microbiota.[1][2] The initial precursor, SDG, is not absorbed in the small intestine but travels to the colon where it becomes a substrate for a cascade of microbial enzymatic reactions.[3]

The key metabolic steps are:

-

Deglycosylation: The process begins with the hydrolysis of the two glucose moieties from SDG to release this compound (SECO). This reaction is catalyzed by β-glucosidases produced by a variety of gut bacteria.[1]

-

Demethylation: SECO possesses two methoxy (B1213986) groups on its aromatic rings. These are sequentially removed by bacterial O-demethylases to form demethylated intermediates.[1][4]

-

Dehydroxylation: Following demethylation, a crucial dehydroxylation step occurs, converting the demethylated SECO into enterodiol (END). This reaction is carried out by specific anaerobic bacteria.[1]

-

Dehydrogenation (Oxidation): Finally, enterodiol can be further metabolized through dehydrogenation (oxidation) to form enterolactone (ENL).[1] This conversion is also mediated by specific gut bacteria and is not reversible.

The overall metabolic cascade can be visualized as follows:

Quantitative Data: Pharmacokinetics of Secoisolariciresinol and its Metabolites

The pharmacokinetics of SECO, END, and ENL have been investigated in human studies, providing valuable data on their absorption, distribution, metabolism, and excretion. The following tables summarize key pharmacokinetic parameters from studies involving oral administration of SDG.

Table 1: Summary of Serum Pharmacokinetics of Secoisolariciresinol, Enterodiol, and Enterolactone in Healthy Postmenopausal Women [5]

| Parameter | Secoisolariciresinol | Enterodiol | Enterolactone |

| Tmax (h) | 6.4 ± 0.6 | 18.2 ± 1.5 | 28.4 ± 2.6 |

| Cmax (ng/mL) | 45.4 ± 6.2 | 27.8 ± 3.4 | 48.6 ± 6.9 |

| t½ (h) | 4.8 ± 0.5 | 9.4 ± 0.9 | 13.2 ± 1.3 |

| AUC₀₋∞ (ng·h/mL) | 387 ± 53 | 684 ± 98 | 1540 ± 249 |

Data are presented as mean ± SEM.

Table 2: Pharmacokinetic Parameters of Enterodiol and Enterolactone in Healthy Men and Women After a Single Dose of SDG [6][7]

| Parameter | Enterodiol | Enterolactone |

| Tmax (h) | 14.8 ± 5.1 | 19.7 ± 6.2 |

| t½ (h) | 4.4 ± 1.3 | 12.6 ± 5.6 |

| AUC (nmol·h/L) | 966 ± 639 | 1762 ± 1117 |

| Mean Residence Time (h) | 20.6 ± 5.9 | 35.8 ± 10.6 |

Data are presented as mean ± SD.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolism of this compound.

In Vitro Anaerobic Fermentation of Secoisolariciresinol with Human Fecal Inoculum

This protocol describes a method for simulating the colonic metabolism of SECO using a fresh human fecal slurry.

Workflow for In Vitro Fermentation:

Materials:

-

Fresh fecal sample from a healthy donor who has not taken antibiotics for at least 3 months.

-

Anaerobic phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0).

-

Anaerobic culture medium (e.g., Gut Microbiota Medium or similar).

-

This compound (SECO) stock solution.

-

Anaerobic chamber or gas-pack system.

-

Sterile, anaerobic tubes or vials.

-

Stomacher or blender.

-

Sterile gauze or filter paper.

Procedure:

-

Preparation of Fecal Inoculum (perform all steps in an anaerobic chamber):

-

Homogenize the fresh fecal sample (1:10 w/v) in anaerobic phosphate buffer.

-

Filter the homogenate through sterile gauze to remove large particulate matter. The resulting filtrate is the fecal inoculum.

-

-

Incubation:

-

Prepare anaerobic culture tubes containing the desired volume of anaerobic medium.

-

Add SECO to the tubes to a final concentration of, for example, 100 µM.

-

Inoculate the tubes with the fecal inoculum (e.g., 10% v/v).

-

Incubate the tubes anaerobically at 37°C.

-

-

Sampling and Analysis:

-

Collect aliquots from the culture tubes at various time points (e.g., 0, 12, 24, 48 hours).

-

Stop the reaction by adding a suitable solvent (e.g., acetonitrile) or by freezing.

-

Extract the lignans from the samples (see Protocol 3.4).

-

Analyze the extracted samples for SECO, END, and ENL using GC-MS or LC-MS/MS (see Protocol 3.5).

-

Isolation and Cultivation of Key Bacterial Species

This section provides general guidance for the isolation and cultivation of bacteria involved in SECO metabolism. Specific media and conditions may need to be optimized.

Workflow for Bacterial Isolation:

Key Bacterial Species and Recommended Media:

-

Eggerthella lenta (involved in dehydroxylation):

-

Medium: Brain Heart Infusion (BHI) agar or broth, supplemented with 5% defibrinated sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K1 (1 µg/mL).[8] DSMZ Medium 339 (Wilkins-Chalgren Anaerobe Broth) or Medium 693 (Columbia Blood Medium) can also be used.[9]

-

Atmosphere: Anaerobic (e.g., 80% N₂, 10% CO₂, 10% H₂).

-

Temperature: 37°C.[9]

-

-

Peptostreptococcus productus (involved in demethylation):

-

Medium: Wilkins-Chalgren Anaerobe Broth (DSMZ Medium 339).[10]

-

Atmosphere: Anaerobic.

-

Temperature: 37°C.

-

General Isolation Procedure:

-

Perform serial dilutions of the fecal inoculum in an appropriate anaerobic broth.

-

Plate the dilutions onto selective and non-selective agar plates.

-

Incubate the plates under strict anaerobic conditions at 37°C.

-

Pick individual colonies and subculture them to obtain pure isolates.

-

Identify the isolates using 16S rRNA gene sequencing and/or MALDI-TOF mass spectrometry.

Enzyme Assays for Demethylation and Dehydroxylation

These protocols provide a framework for assaying the key enzymatic activities in cell-free extracts of the isolated bacteria.

Workflow for Enzyme Assays:

Demethylase Assay:

-

Substrate: this compound (SECO).

-

Reaction: Monitor the conversion of SECO to its demethylated products.

-

Procedure:

-

Prepare a cell-free extract from a culture of a demethylating bacterium (e.g., Peptostreptococcus productus).

-

Prepare a reaction mixture containing an appropriate anaerobic buffer, SECO, and any necessary cofactors (e.g., cobalamin).

-

Initiate the reaction by adding the cell-free extract.

-

Incubate anaerobically at 37°C.

-

Take time-point samples and stop the reaction.

-

Analyze the samples by HPLC or LC-MS/MS to quantify the decrease in SECO and the appearance of demethylated products.

-

Dehydroxylase Assay:

-

Substrate: Demethylated SECO intermediate.

-

Reaction: Monitor the conversion of the demethylated intermediate to enterodiol.

-

Procedure:

-

Prepare a cell-free extract from a culture of a dehydroxylating bacterium (e.g., Eggerthella lenta).

-

Prepare a reaction mixture containing an anaerobic buffer and the demethylated SECO substrate.

-

Initiate the reaction by adding the cell-free extract.

-

Incubate anaerobically at 37°C.

-

Analyze the reaction products by HPLC or LC-MS/MS to detect the formation of enterodiol.

-

Extraction of Enterolignans from Biological Samples (Plasma and Urine)

This protocol describes a general procedure for extracting enterodiol and enterolactone from biological fluids prior to analysis.

-

Enzymatic Hydrolysis:

-

To a sample of plasma or urine, add an internal standard (e.g., deuterated END and ENL).

-

Add β-glucuronidase/sulfatase from Helix pomatia in an acetate (B1210297) buffer (pH 5.0).[11][12]

-

Incubate at 37°C overnight to deconjugate the lignans.

-

-

Liquid-Liquid or Solid-Phase Extraction:

-

After hydrolysis, extract the lignans using a suitable organic solvent such as diethyl ether or by using a supported liquid extraction (SLE) cartridge.[13]

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a solvent appropriate for the analytical method.

-

Quantification by GC-MS and LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: The extracted lignans are volatile and require derivatization prior to GC-MS analysis. A common method is silylation to form trimethylsilyl (B98337) (TMS) ethers.

-

Analysis: The derivatized sample is injected into the GC-MS system. Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatography: Reverse-phase liquid chromatography is commonly used to separate the lignans.

-

Mass Spectrometry: Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high specificity and sensitivity.[11][14] Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Conclusion

The metabolic conversion of this compound to enterodiol and enterolactone is a fascinating example of the intricate interplay between diet, gut microbiota, and host health. Understanding this pathway at a technical level is crucial for researchers in nutrition, microbiology, and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into the mechanisms of lignan metabolism and the biological activities of the resulting enterolignans. The continued application of advanced analytical techniques and microbiological methods will undoubtedly shed more light on the individual variations in lignan metabolism and its implications for human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. micropspbgmu.ru [micropspbgmu.ru]

- 3. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of Enterolignans in Healthy Men and Women Consuming a Single Dose of Secoisolariciresinol Diglucoside [agris.fao.org]

- 8. Clinical and Microbiological Characteristics of Eggerthella lenta Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leibniz Institute DSMZ: Details [dsmz.de]

- 10. Blautia producta U-1 | DSM 3507, ATCC 35244 | BacDiveID:18069 [bacdive.dsmz.de]

- 11. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isotope dilution gas chromatographic-mass spectrometric method for the determination of lignans and isoflavonoids in human urine, including identification of genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pharmacokinetics of (+)-secoisolariciresinol in preclinical models

An In-depth Technical Guide on the Pharmacokinetics of (+)-Secoisolariciresinol in Preclinical Models

Introduction

This compound (SECO) is a plant lignan (B3055560) that is most notably derived from the deglycosylation of secoisolariciresinol (B192356) diglucoside (SDG), a primary bioactive compound found in flaxseed. Following ingestion, SDG is hydrolyzed to SECO, which is then further metabolized by the gut microbiota into the enterolignans, enterodiol (B191174) (ED) and enterolactone (B190478) (EL). These metabolites are believed to be responsible for many of the health benefits associated with flaxseed consumption, including its antioxidant, anti-inflammatory, and phytoestrogenic activities. Understanding the pharmacokinetic profile of SECO and its metabolites is crucial for the development of lignan-based therapeutics and for interpreting the results of preclinical efficacy studies. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in preclinical models, with a focus on quantitative data, experimental methodologies, and the metabolic pathways involved.

Metabolic Pathway of Secoisolariciresinol

The metabolic conversion of secoisolariciresinol diglucoside to the bioactive enterolignans is a multi-step process primarily mediated by the intestinal microflora. The initial step involves the hydrolysis of the glycosidic bonds of SDG to release the aglycone, this compound. SECO is then sequentially metabolized to enterodiol and subsequently to enterolactone. This metabolic cascade is essential for the systemic bioavailability and biological activity of these compounds.

Metabolic conversion of SDG to enterolignans by gut microbiota.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its primary metabolites, enterodiol and enterolactone, in rats following oral and intravenous administration.

Table 1: Oral Pharmacokinetic Parameters of Secoisolariciresinol and its Metabolites in Rats

| Compound Administered | Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Preclinical Model | Reference |

| Enriched SDG | Total ED | 40 | 117.8 ± 45.3 | 11.3 ± 1.0 | 1502.1 ± 667.1 | - | Female Wistar Rats | [1][2][3][4] |

| Enriched SDG | Total EL | 40 | 100.2 ± 33.9 | 12.0 ± 1.4 | 2235.6 ± 792.0 | - | Female Wistar Rats | [1][2][3][4] |

| SDG Polymer | Total ED | 40 | 104.7 ± 25.1 | 11.0 ± 1.2 | 1276.0 ± 320.6 | - | Female Wistar Rats | [1][2][3][4] |

| SDG Polymer | Total EL | 40 | 105.7 ± 24.8 | 12.3 ± 1.4 | 2400.0 ± 593.1 | - | Female Wistar Rats | [1][2][3][4] |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve. SDG: Secoisolariciresinol diglucoside. ED: Enterodiol. EL: Enterolactone.

Experimental Protocols

The pharmacokinetic studies of this compound and its precursors in preclinical models have generally followed standardized protocols. Below is a synthesized overview of the methodologies commonly employed.

Animal Models

-

Species: Rat

-

Strain: Wistar or Sprague-Dawley

-

Sex: Male or Female

-

Health Status: Healthy, adult animals

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, unless fasting is required for the study.

Drug Formulation and Administration

-

Formulation: For oral administration, compounds are often suspended or dissolved in a vehicle such as water, polyethylene (B3416737) glycol 300 (PEG 300), or a mixture of solvents to ensure stability and bioavailability. For intravenous administration, compounds are typically dissolved in a saline solution, often with a co-solvent like PEG 300 to aid solubility.

-

Oral Administration: A single dose is administered via oral gavage.

-

Intravenous Administration: A single bolus dose is administered via a cannulated vein, such as the femoral vein.

Sample Collection

-

Matrix: Plasma or serum

-

Collection: Blood samples are collected at predetermined time points post-dosing. For rats, blood is often collected via a cannulated artery (e.g., carotid artery) or from the tail vein. Serial blood sampling from the same animal is preferred to reduce inter-animal variability.

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and then centrifuged to separate the plasma. The resulting plasma is stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for the quantification of secoisolariciresinol and its metabolites in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then often diluted and injected into the LC-MS/MS system.

-

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate the analytes from endogenous plasma components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Typical workflow of a preclinical pharmacokinetic study.

Discussion

The preclinical pharmacokinetic data available for this compound and its metabolites indicate that upon oral administration of its precursor, SDG, the parent compound is not detected in systemic circulation, highlighting the critical role of gut microbiota in its conversion to the absorbable aglycone and subsequent enterolignans. The metabolites, enterodiol and enterolactone, exhibit delayed Tmax values, which is consistent with the time required for microbial metabolism in the gut.

The low oral bioavailability of SDG itself is a key consideration for drug development efforts. Strategies to enhance the systemic exposure of SECO and its active metabolites could include the development of formulations that protect the parent compound from premature degradation or that promote its conversion by the gut microbiota. Furthermore, the significant inter-individual variability often observed in pharmacokinetic studies of lignans (B1203133) is likely attributable to differences in the composition and activity of the gut microbiome among animals.

Conclusion

This technical guide provides a summary of the current understanding of the pharmacokinetics of this compound in preclinical models. The data clearly indicate that the bioavailability of SECO is dependent on the metabolic activity of the gut microbiota to convert its precursor, SDG. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers and drug development professionals working with this promising class of natural compounds. Further studies in other preclinical species and the use of advanced modeling techniques will continue to refine our understanding of the absorption, distribution, metabolism, and excretion of this compound and its bioactive metabolites.

References

- 1. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oral Pharmacokinetics of Enriched Secoisolariciresinol Diglucoside and Its Polymer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of Secoisolariciresinol and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secoisolariciresinol (B192356) (SECO), a prominent lignan (B3055560) found in flaxseed, and its primary mammalian metabolites, enterodiol (B191174) (ED) and enterolactone (B190478) (EL), have garnered significant attention for their potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant activities of these compounds, detailing the quantitative data from various assays, the experimental protocols for their evaluation, and the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of these natural compounds.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Phytochemicals with antioxidant properties are of great interest as potential therapeutic and preventative agents. Secoisolariciresinol, abundant in flaxseed primarily as its diglucoside (SDG), is metabolized by the gut microbiota into the enterolignans, enterodiol and enterolactone.[1] These metabolites are readily absorbed and are believed to be responsible for many of the health benefits associated with flaxseed consumption.[2] This guide delves into the scientific evidence supporting the antioxidant effects of secoisolariciresinol and its key metabolites.

Quantitative Antioxidant Activity

The antioxidant capacity of secoisolariciresinol and its metabolites has been quantified using various in vitro assays. The following tables summarize the key quantitative data, allowing for a clear comparison of their potency.

Table 1: Relative Antioxidant Potency Compared to Vitamin E

| Compound | Antioxidant Potency (Fold higher than Vitamin E) | Reference |

| Secoisolariciresinol (SECO) | 4.86 | [3][4] |

| Enterodiol (ED) | 5.02 | [3][4] |

| Enterolactone (EL) | 4.35 | [3][4] |

| Secoisolariciresinol Diglucoside (SDG) | 1.27 | [3][4] |

Table 2: Reduction of Zymosan-Activated Polymorphonuclear Leukocyte Chemiluminescence (PMNL-CL)

| Compound (at 2.5 mg/ml) | Reduction of PMNL-CL (%) | Reference |

| Secoisolariciresinol (SECO) | 91.2 | [3] |

| Enterodiol (ED) | 94.2 | [3][5] |

| Enterolactone (EL) | 81.6 | [3][5] |

| Secoisolariciresinol Diglucoside (SDG) | 23.8 | [3] |

| Vitamin E | 18.7 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides step-by-step protocols for the key assays used to evaluate the antioxidant properties of secoisolariciresinol and its metabolites.

Zymosan-Activated Polymorphonuclear Leukocyte Chemiluminescence (PMNL-CL) Assay

This assay measures the ability of a compound to scavenge reactive oxygen species produced by activated neutrophils.

Principle: Zymosan, a component of yeast cell walls, activates polymorphonuclear leukocytes (neutrophils), leading to a respiratory burst and the production of ROS. In the presence of luminol (B1675438), the ROS generate a chemiluminescent signal that can be quantified. Antioxidants will quench this signal, and the degree of reduction is proportional to their scavenging activity.[3]

Protocol:

-

Preparation of Polymorphonuclear Leukocytes (PMNLs):

-

Isolate PMNLs from fresh heparinized venous blood from healthy human volunteers using a standard dextran (B179266) sedimentation and Ficoll-Hypaque density gradient centrifugation method.

-

Wash the isolated PMNLs twice with phosphate-buffered saline (PBS) and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.

-

-

Preparation of Opsonized Zymosan:

-

Incubate zymosan A with an equal volume of fresh human serum for 30 minutes at 37°C.

-

Wash the opsonized zymosan twice with PBS and resuspend in PBS to the desired concentration.

-

-

Chemiluminescence Measurement:

-

In a luminometer cuvette, mix 0.1 mL of the PMNL suspension, 0.1 mL of luminol solution (1 mg/mL), and the test compound (secoisolariciresinol, enterodiol, enterolactone, or SDG) at various concentrations.

-

Initiate the reaction by adding 0.1 mL of the opsonized zymosan suspension.

-

Measure the chemiluminescence over time using a luminometer. The peak chemiluminescence is used for analysis.

-

-

Data Analysis:

-

Calculate the percentage reduction in chemiluminescence for each concentration of the test compound compared to a control (without the antioxidant).

-

The antioxidant potency can be expressed as the concentration required for 50% inhibition (IC50) or as a percentage reduction at a specific concentration.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

A widely used method to determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Preparation of DPPH Solution:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). Keep the solution in a dark bottle to prevent degradation.

-

-

Assay Procedure:

-

In a test tube or a 96-well plate, add 2 mL of the DPPH solution to 1 mL of the test compound solution (at various concentrations in methanol).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer. A blank containing only methanol is used to zero the spectrophotometer. A control containing the DPPH solution and methanol (without the test compound) is also measured.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Another common method for assessing antioxidant capacity.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Protocol:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound solution (at various concentrations).

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of absorbance and plot it against the concentration of the test compound to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment.

Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can prevent this oxidation, leading to a reduction in fluorescence.

Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well microplate until confluent.

-

-

Assay Procedure:

-

Wash the cells with PBS.

-

Treat the cells with the test compound and DCFH-DA (25 µM) for 1 hour.

-

Wash the cells to remove the compounds that were not taken up.

-

Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

-

Measure the fluorescence at an emission wavelength of 535 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the area under the curve for the fluorescence measurements.

-

The CAA value is calculated as the percentage decrease in fluorescence in the presence of the antioxidant compared to the control.

-

Signaling Pathways and Molecular Mechanisms

The antioxidant effects of secoisolariciresinol and its metabolites are not solely due to direct radical scavenging but also involve the modulation of key cellular signaling pathways that regulate the endogenous antioxidant response.

Metabolic Pathway of Secoisolariciresinol

Secoisolariciresinol diglucoside (SDG) from flaxseed is hydrolyzed in the gut to release secoisolariciresinol (SECO). Gut bacteria then metabolize SECO into the bioactive enterolignans, enterodiol (ED) and enterolactone (EL).

References

- 1. tandfonline.com [tandfonline.com]

- 2. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]